molecular formula C15H13IO B1346311 2-Ethyl-2'-iodobenzophenone CAS No. 951884-85-8

2-Ethyl-2'-iodobenzophenone

Cat. No.: B1346311
CAS No.: 951884-85-8
M. Wt: 336.17 g/mol
InChI Key: BZYCJTILUZCUQL-UHFFFAOYSA-N
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Description

2-Ethyl-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO It is a derivative of benzophenone, where one phenyl ring is substituted with an ethyl group and the other with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the iodination of 2-ethylbenzophenone. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the benzophenone structure.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethylphenylboronic acid is coupled with 2-iodobenzoyl chloride in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of 2-Ethyl-2’-iodobenzophenone may involve large-scale iodination or coupling reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The carbonyl group in the benzophenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Products include substituted benzophenones with various functional groups.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Ethyl-2’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2’-iodobenzophenone depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the ethyl and iodine substitutions.

    2-Ethylbenzophenone: Similar structure but without the iodine atom.

    2-Iodobenzophenone: Similar structure but without the ethyl group.

Uniqueness

2-Ethyl-2’-iodobenzophenone is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with the parent or singly substituted compounds .

Properties

IUPAC Name

(2-ethylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYCJTILUZCUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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